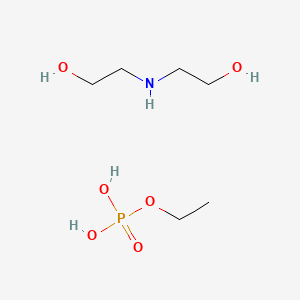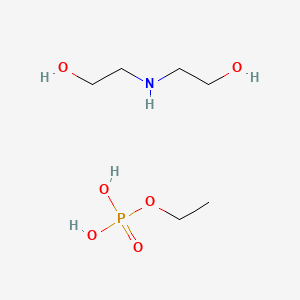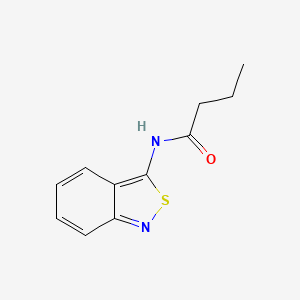
S-Methyl-N-acetylpenicillamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-N-acetylpenicillamine: is an organosulfur compound with the chemical formula C7H13NO2S It is a derivative of penicillamine, an amino acid known for its chelating properties
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of S-Methyl-N-acetylpenicillamine typically begins with N-acetylpenicillamine.
Methylation: The key step involves the methylation of the sulfur atom in N-acetylpenicillamine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for several hours to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: S-Methyl-N-acetylpenicillamine can undergo oxidation reactions, forming disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) in aqueous or organic solvents.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation Products: Disulfides or sulfoxides.
Reduction Products: Thiol derivatives.
Substitution Products: Compounds with different functional groups replacing the methyl group.
科学的研究の応用
Chemistry:
Catalysis: S-Methyl-N-acetylpenicillamine is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and functions.
Medicine:
Chelation Therapy: Due to its chelating properties, it is explored for use in chelation therapy to treat heavy metal poisoning.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
Molecular Targets and Pathways: S-Methyl-N-acetylpenicillamine exerts its effects primarily through its sulfur atom, which can interact with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound can also release nitric oxide (NO), a signaling molecule involved in vasodilation and other physiological processes.
類似化合物との比較
S-Nitroso-N-acetylpenicillamine: Similar in structure but contains a nitroso group, making it a nitric oxide donor.
N-Acetylpenicillamine: The parent compound without the methyl group, used primarily for its chelating properties.
S-Methylcysteine: Another sulfur-containing amino acid derivative with similar reactivity.
Uniqueness: S-Methyl-N-acetylpenicillamine is unique due to its specific methylation, which alters its reactivity and potential applications compared to its parent compound and other derivatives. This methylation enhances its stability and makes it a more effective ligand in catalytic processes.
特性
CAS番号 |
34297-29-5 |
|---|---|
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-methyl-3-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-5(10)9-6(7(11)12)8(2,3)13-4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChIキー |
CZLUCNVYZJBVPR-ZCFIWIBFSA-N |
異性体SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SC |
正規SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


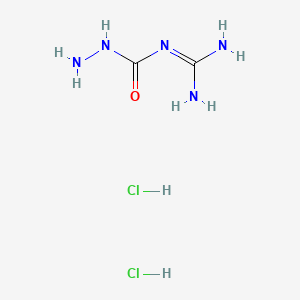
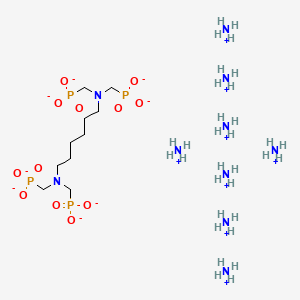

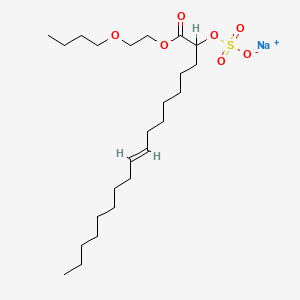
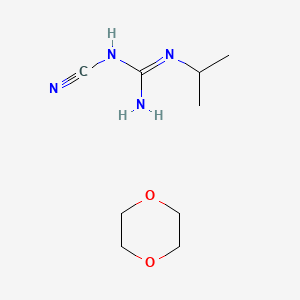
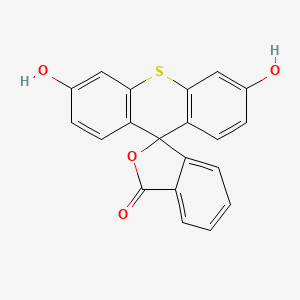
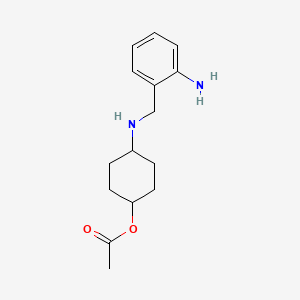

![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)

